3-Tert-butylbenzyl methyl ether
Description
3-Tert-butylbenzyl methyl ether (C₁₂H₁₈O, molecular weight: 178.27 g/mol) is a substituted benzyl ether characterized by a tert-butyl group at the meta position of the benzyl ring and a methoxy group. It is primarily used as an intermediate in organic synthesis, particularly in the production of 3-tert-butylbenzaldehyde dimethyl acetal via electrochemical methoxylation .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-tert-butyl-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)11-7-5-6-10(8-11)9-13-4/h5-8H,9H2,1-4H3 |
InChI Key |
XKJKTQBNBKKXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether
- Structure : Contains hydroxyl groups on both the benzyl ring and the substituent (C₁₅H₁₆O₃, MW: 244.29 g/mol).
- Properties : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents. Isolated from Gastrodia elata via chromatographic methods, it is studied for natural product research rather than industrial applications .
| Property | 3-Tert-butylbenzyl Methyl Ether | 4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O | C₁₅H₁₆O₃ |
| Molecular Weight | 178.27 g/mol | 244.29 g/mol |
| Synthesis Method | Electrochemical/Zeolite | Chromatographic separation |
| Applications | Chemical intermediate | Natural product research |
Aliphatic Ethers: MTBE and ETBE
Methyl tert-butyl ether (MTBE) (C₅H₁₂O, MW: 88.15 g/mol) and ethyl tert-butyl ether (ETBE) (C₆H₁₄O, MW: 102.18 g/mol) are branched aliphatic ethers used as gasoline oxygenates.
Key Differences :
- Volatility : MTBE has a lower boiling point (55.2°C) compared to this compound (estimated higher due to aromaticity and larger MW) .
- Applications : MTBE/ETBE improve octane ratings in fuels, whereas this compound serves as a synthetic intermediate .

Other Benzyl Ethers
Di(3-tert-butylbenzyl)ether
- Structure : Two 3-tert-butylbenzyl groups linked via an oxygen atom (C₂₄H₃₀O, MW: 334.5 g/mol).
- Synthesis : Produced via Friedel-Crafts alkylation or functionalization of dibenzyl ether .
trans-3-(Fluorocyclobutyl)benzyl Ether
- Structure : Features a fluorinated cyclobutyl substituent (C₁₁H₁₃FO, MW: 180.22 g/mol).
- Synthesis : Requires specialized routes involving fluorinated intermediates .
- Applications : Explored in pharmaceutical research due to fluorine’s bioactivity .
| Property | This compound | Di(3-tert-butylbenzyl)ether | trans-3-(Fluorocyclobutyl)benzyl Ether |
|---|---|---|---|
| Molecular Weight | 178.27 g/mol | 334.5 g/mol | 180.22 g/mol |
| Key Substituent | tert-butyl | tert-butyl (×2) | Fluorocyclobutyl |
| Synthesis Complexity | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

